molecular formula C12H16O4 B10818539 (6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

(6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

Cat. No.: B10818539
M. Wt: 224.25 g/mol
InChI Key: DQNGMIQSXNGHOA-KWQFWETISA-N
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Description

(6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one is a complex organic compound characterized by its unique structure, which includes a benzofuran ring system with hydroxyl groups and a butylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The initial step involves the construction of the benzofuran ring system through a cyclization reaction. This can be achieved using a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 can be introduced via hydroxylation reactions. This can be accomplished using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Addition of the Butylidene Group: The butylidene substituent can be introduced through an aldol condensation reaction, where a suitable butyl aldehyde is reacted with the benzofuran intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butylidene group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one involves its interaction with specific molecular targets. The hydroxyl groups and the butylidene substituent play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one: Unique due to its specific stereochemistry and functional groups.

    (6S,7R)-3-methylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one: Similar structure but with a methylidene group instead of a butylidene group.

    (6S,7R)-3-ethylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one: Similar structure but with an ethylidene group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and butylidene groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

InChI

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/t8-,11-/m0/s1

InChI Key

DQNGMIQSXNGHOA-KWQFWETISA-N

Isomeric SMILES

CCCC=C1C2=C([C@H]([C@H](CC2)O)O)C(=O)O1

Canonical SMILES

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1

Origin of Product

United States

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